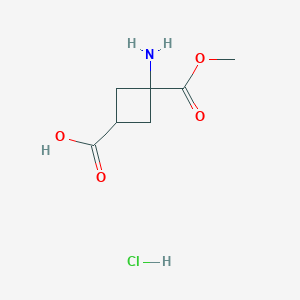
2-Bromo-3-fluoro-6-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of halogenated benzaldehydes typically involves halogenation and hydroxylation reactions. For example, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, highlighting a possible pathway that could be adapted for synthesizing 2-Bromo-3-fluoro-6-hydroxybenzaldehyde with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
Studies on related compounds, such as 2-fluoro-4-bromobenzaldehyde, have used X-ray diffraction and vibrational spectroscopy to investigate molecular structures. These analyses, supported by computational studies, have revealed preferences for stable conformations and detailed the effects of halogen substitutions on molecular geometry (Mahir Tursun et al., 2015). Such insights are crucial for understanding the structural characteristics of this compound.
Chemical Reactions and Properties
Halogenated benzaldehydes participate in various chemical reactions, including palladium-catalyzed synthesis processes. For instance, 2-Bromobenzaldehydes have been used in reactions with arylhydrazines to afford 1-aryl-1H-indazoles, demonstrating the reactivity of brominated aldehydes in synthesizing heterocyclic compounds (C. Cho et al., 2004).
Physical Properties Analysis
The physical properties of related halogenated benzaldehydes, such as crystal structure and vibrational spectra, have been thoroughly examined. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were determined, offering valuable information on the influence of halogen atoms on the physical characteristics of these compounds (Mahir Tursun et al., 2015).
Chemical Properties Analysis
The chemical properties of bromo- and fluoro-substituted benzaldehydes, including reactivity patterns and the effect of substituents on electronic structure, can be inferred from spectroscopic studies and theoretical analyses. For instance, spectroscopic (FT-IR and FT-Raman) studies alongside NBO, HOMO-LUMO, NMR analyses on 5-bromo-2-methoxybenzaldehyde provide insights into the electronic properties and reactivity of such molecules, which are relevant for understanding the chemical behavior of this compound (V. Balachandran et al., 2013).
科学的研究の応用
Synthesis and Characterization
- The bromination of 3-hydroxybenzaldehyde can yield 2-bromo-3-hydroxybenzaldehyde, which is closely related to 2-Bromo-3-fluoro-6-hydroxybenzaldehyde (Otterlo et al., 2004). This indicates potential pathways for synthesizing related compounds.
- 2-Fluoro-4-bromobenzaldehyde has been studied for its molecular structure and properties using X-ray diffraction and vibrational spectroscopy (Tursun et al., 2015). This provides insights into the structural aspects of similar compounds like this compound.
Chemical Reactions
- 2-Bromo-3-hydroxybenzaldehyde can be converted into various compounds, suggesting similar reactivity for this compound (Otterlo et al., 2004).
- Bromo-2-fluorobenzaldehyde can yield chalcones when treated with substituted hydroxyacetophenones, indicating the potential for this compound to undergo similar reactions (Jagadhani et al., 2014).
Analytical Applications
- Gas chromatography has been used for the separation and determination of similar compounds like 3-bromo-4-hydroxybenzaldehyde, suggesting potential analytical applications for this compound (Shi Jie, 2000).
Environmental and Biological Research
- Transformations of halogenated aromatic aldehydes, including 3-bromo-4-hydroxybenzaldehyde, by anaerobic bacteria have been studied, indicating potential environmental applications and biological interactions for this compound (Neilson et al., 1988).
Safety and Hazards
The safety information for 2-Bromo-3-fluoro-6-hydroxybenzaldehyde indicates that it is a combustible liquid. It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
2-bromo-3-fluoro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQEBLDLBPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427382-15-7 |
Source


|
| Record name | 2-bromo-3-fluoro-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)



![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
